

Application Notes and Protocols for Selecting Transfected Plasmodium falciparum using GW844520

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Compound of Interest

Compound Name: GW844520

Cat. No.: B1672545

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These application notes provide a detailed protocol for the use of **GW844520** as a positive selection agent for Plasmodium falciparum parasites transfected with a plasmid conferring resistance through the expression of yeast dihydroorotate dehydrogenase (yDHODH).

Introduction

Genetic manipulation of Plasmodium falciparum is a critical tool for understanding parasite biology and for the development of new drugs and vaccines. A key component of this process is the ability to select for parasites that have been successfully transfected with a gene of interest. The number of available selectable markers for P. falciparum is limited. The use of yeast dihydroorotate dehydrogenase (yDHODH) as a selectable marker offers a powerful alternative and addition to the existing toolkit.

Mechanism of Action and Selection

The P. falciparum dihydroorotate dehydrogenase (PfDHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway and is dependent on the mitochondrial electron transport chain (mtETC) for its function. **GW844520** is a potent inhibitor of PfDHODH, and by extension, the mtETC, leading to parasite death.

Transfected parasites expressing the yDHODH gene are resistant to **GW844520**. Unlike the parasite's native enzyme, yDHODH is independent of the mtETC for its activity.^{[1][2][3]} This

allows the transfected parasites to continue synthesizing pyrimidines even in the presence of **GW844520**, providing a robust mechanism for positive selection.^[4] Studies have shown that selection with Plasmodium-specific DHODH inhibitors, such as the class of compounds to which **GW844520** belongs, can be more effective than using general mtETC inhibitors like atovaquone, particularly in drug-resistant parasite strains like Dd2.^{[1][2][3]}

Data Presentation

Table 1: Comparative 50% Inhibitory Concentrations (IC₅₀) of Various Antimalarials against *P. falciparum*

While specific IC₅₀ data for **GW844520** against a wide range of *P. falciparum* strains is not readily available in the searched literature, the following table provides context on the potency of other common antimalarial drugs. The effective concentration for **GW844520** in selection protocols will likely be significantly higher than its IC₅₀ against wild-type parasites.

Drug	<i>P. falciparum</i> Strain(s)	Geometric Mean IC50 (nM)	Reference
Artemether	Clinical Isolates (Ghana)	2.1	[5]
Artesunate	Clinical Isolates (Ghana)	3.8	[5]
Dihydroartemisinin	Clinical Isolates (Ghana)	1.0	[5]
Lumefantrine	Clinical Isolates (Ghana)	2.7	[5]
Mefloquine	Clinical Isolates (Ghana)	17.2	[5]
Piperaquine	Clinical Isolates (Ghana)	4.6	[5]
Chloroquine	Clinical Isolates (Ghana)	19.6	[5]
Quinine	Clinical Isolates (Ghana)	55.1	[5]
Pyrimethamine	Clinical Isolates (Ghana)	11,555	[5]

Note: The IC50 values can vary significantly between different parasite strains and assay conditions.

Experimental Protocols

This section provides a detailed methodology for the transfection of *P. falciparum* and subsequent selection of transformants using **GW844520**.

Materials

- *P. falciparum* culture (e.g., 3D7, Dd2)

- Human erythrocytes (O+)
- Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II or human serum, hypoxanthine, and gentamicin)
- Plasmid DNA carrying the yDHODH expression cassette and the gene of interest (50-100 µg per transfection)
- Cytomix buffer
- **GW844520** stock solution (in DMSO)
- Electroporator and 0.2 cm electroporation cuvettes
- Standard cell culture equipment

Protocol 1: Transfection of Plasmodium falciparum

- Parasite Culture Preparation:
 - Synchronize the P. falciparum culture to the ring stage.
 - Expand the culture to achieve a parasitemia of 5-10% at the trophozoite/schizont stage on the day of transfection.
- Preparation of Erythrocytes and Plasmid DNA:
 - Wash human erythrocytes three times in sterile, incomplete RPMI 1640 medium.
 - Resuspend the plasmid DNA in Cytomix buffer. A common starting amount is 50-100 µg of each plasmid for co-transfections.
- Electroporation:
 - On the day of transfection, harvest the mature trophozoite/schizont-stage parasites.
 - Pellet the infected erythrocytes by centrifugation and wash once with Cytomix.
 - Resuspend the cell pellet in Cytomix containing the plasmid DNA.

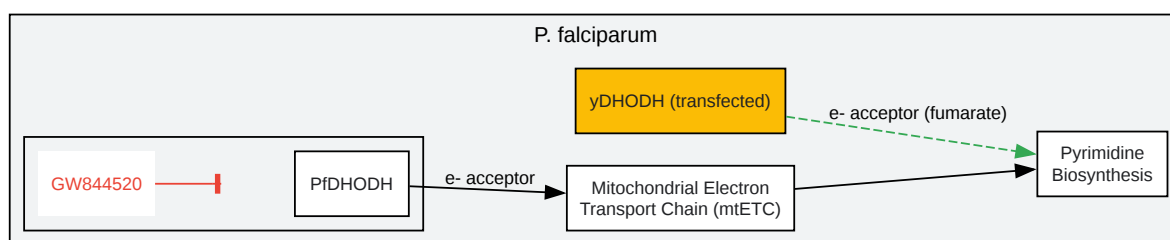
- Transfer the cell/DNA mixture to a pre-chilled 0.2 cm electroporation cuvette.
- Electroporate using established parameters (e.g., 0.31 kV, 960 μ F).
- Immediately after electroporation, transfer the contents of the cuvette to a culture flask containing complete medium and fresh erythrocytes.
- Post-Transfection Culture:
 - Culture the parasites for 48 hours without drug pressure to allow for expression of the resistance marker.
 - Maintain the culture with daily media changes.

Protocol 2: Selection of Transfected Parasites with **GW844520**

- Initiation of Selection:
 - After the initial 48-hour recovery period, add **GW844520** to the culture medium.
 - Note: The optimal concentration of **GW844520** for selection should be determined empirically. Based on protocols for other selection drugs, a concentration several-fold higher than the IC₅₀ against wild-type parasites is recommended. A starting point could be in the low nanomolar range, with subsequent increases if needed.
- Maintenance of Drug Pressure:
 - Continuously culture the parasites in the presence of **GW844520**.
 - Change the medium daily to maintain drug concentration and optimal culture conditions.
 - Monitor the culture for the appearance of viable parasites by preparing Giemsa-stained thin blood smears every 2-3 days.
- Timeline for Selection:
 - The time required for the appearance of resistant parasites can vary but typically ranges from 2 to 4 weeks.

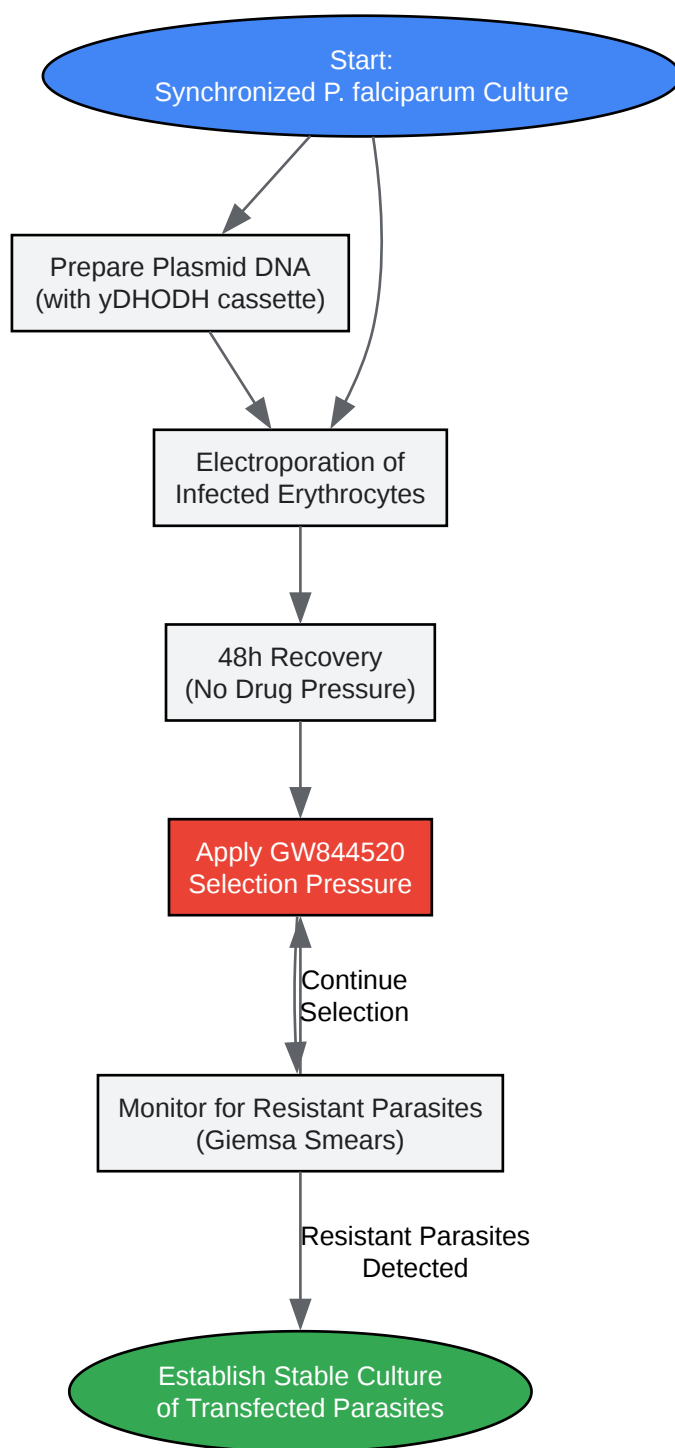
- Once a stable population of resistant parasites is established, they can be further propagated and characterized.

Visualizations



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Caption: Mechanism of **GW844520** selection in *P. falciparum*.



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